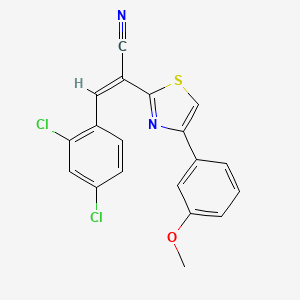

(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,4-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS/c1-24-16-4-2-3-13(8-16)18-11-25-19(23-18)14(10-22)7-12-5-6-15(20)9-17(12)21/h2-9,11H,1H3/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHMBMZENMLCRH-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound featuring a thiazole moiety, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The compound can be characterized by its unique chemical structure, which includes:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Dichlorophenyl group : Enhances lipophilicity and biological activity.

- Methoxyphenyl substituent : Potentially contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (µg/mL) |

|---|---|---|

| This compound | HepG-2 (liver cancer) | TBD |

| 5g | HCT-116 (colorectal cancer) | 4 |

| 6g | MCF-7 (breast cancer) | 7 |

In a study evaluating thiazole-based heterocycles, it was found that chlorine-containing derivatives exhibited the highest cytotoxic activities against HepG-2 cells, suggesting that the presence of chlorine in the structure may enhance anticancer efficacy .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various microbial strains.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines.

- Mechanism : The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Study Findings : In a carrageenan-induced paw edema model, thiazole derivatives significantly reduced inflammation .

Case Studies and Research Findings

- Synthesis and Evaluation : A systematic review on thiazole synthesis highlighted various methods to create thiazole derivatives with notable biological activities. The review emphasized the importance of substituents like methoxy and dichloro groups in enhancing biological efficacy .

- Molecular Mechanisms : Research into the molecular mechanisms of thiazole compounds revealed that they can interact with DNA and modulate signaling pathways critical for cancer cell survival. This interaction could lead to apoptosis in malignant cells .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of electron-withdrawing groups like chlorine significantly enhances the anticancer activity of thiazole derivatives. The positioning of these groups is crucial for optimal activity against specific cancer types .

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that (Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibits promising antidiabetic properties. In vitro assays demonstrated its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism of action appears to involve modulation of peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

Anti-inflammatory Effects

In addition to its antidiabetic and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers significantly.

Case Studies

- Antidiabetic Efficacy Study : A study conducted on diabetic rats demonstrated that administration of this compound resulted in a marked decrease in fasting blood glucose levels after four weeks of treatment compared to control groups.

- Cytotoxicity Assessment : In a comparative study of various thiazole derivatives, this compound exhibited superior cytotoxicity against breast cancer cells, with mechanisms involving mitochondrial dysfunction leading to apoptosis.

- Inflammation Model : In a carrageenan-induced paw edema model, the compound significantly reduced paw swelling compared to untreated controls, indicating strong anti-inflammatory properties.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile group (-C≡N) undergoes nucleophilic additions due to its electrophilic triple bond. Key reactions include:

-

Amine Additions : Reaction with primary/secondary amines forms substituted acrylamides. For example, treatment with ethylenediamine yields bis-amide derivatives under mild conditions (30–50°C, ethanol solvent).

-

Thiol Additions : Thiols (e.g., benzyl mercaptan) add to the nitrile group, producing thioether adducts. This reaction is accelerated in basic media (e.g., K₂CO₃/DMF) .

Mechanistic Insight :

The electron-withdrawing thiazole and aryl groups polarize the acrylonitrile’s α,β-unsaturated system, enhancing electrophilicity. Nucleophiles attack the β-carbon, followed by proton transfer to stabilize the adduct .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitutions, particularly at the 5-position:

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce a nitro group at C5. This modification enhances antibacterial activity in analogs .

-

Halogenation : Bromination (Br₂/FeBr₃) selectively substitutes C5, yielding bromothiazole derivatives used in cross-coupling reactions .

Key Data :

| Reaction | Conditions | Yield | Product Application |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 72% | Antibacterial intermediates |

| Bromination | Br₂ (1 eq.), FeBr₃, CHCl₃ | 85% | Suzuki-Miyaura coupling precursors |

Cycloaddition Reactions

The acrylonitrile moiety acts as a dienophile in [4+2] Diels-Alder reactions:

-

With Dienes : Cyclopentadiene reacts at 80°C in toluene to form bicyclic adducts. The (Z)-configuration directs regioselectivity, favoring endo products .

-

Heterocyclizations : Reacts with 1,3-dienes (e.g., furan derivatives) to yield fused thiazole-pyran systems, which show anticonvulsant potential .

Example :

Aromatic Substitution Reactions

The 2,4-dichlorophenyl group undergoes selective substitutions:

-

Hydrodechlorination : Catalytic hydrogenation (Pd/C, H₂) removes chlorine atoms sequentially, starting at the ortho position.

-

Suzuki Coupling : The para-chlorine reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

Reactivity Trend :

Para-Cl > Ortho-Cl due to steric hindrance from the thiazole ring .

Demethylation of the Methoxyphenyl Group

The 3-methoxyphenyl group undergoes demethylation under strong acids (e.g., HBr/AcOH):

-

Product : 3-Hydroxyphenyl derivative, which can be further functionalized via esterification or glycosylation .

Conditions :

Oxidation and Reduction

-

Oxidation : The acrylonitrile’s α-carbon is oxidized to a ketone using KMnO₄/H₂SO₄, forming a diketone intermediate .

-

Reduction : NaBH₄ selectively reduces the nitrile to an amine, while LiAlH₄ reduces both nitrile and thiazole rings .

Biological Activity-Driven Reactions

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Stereochemical Impact : The Z-configuration enforces a cis-orientation of substituents, which may improve binding to hydrophobic pockets in biological targets compared to E-isomers .

- Solubility : Methoxy and hydroxy groups (e.g., ) increase polarity and aqueous solubility, whereas dichlorophenyl groups may reduce it, favoring lipid membrane penetration.

Q & A

Q. What are the standard synthetic routes for (Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of 3-methoxyphenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol .

Acrylonitrile Coupling : A Knoevenagel condensation between the thiazole intermediate and 2,4-dichlorophenylacetonitrile, catalyzed by piperidine in DMF at 80–90°C .

Z-Isomer Isolation : The stereoselective Z-configuration is achieved via careful control of reaction time and temperature, followed by purification using column chromatography (hexane:ethyl acetate, 7:3) .

Q. Optimization Parameters :

| Factor | Impact | Optimal Range |

|---|---|---|

| Temperature | Higher temps favor E-isomer; lower temps (60–70°C) improve Z-selectivity | 60–70°C |

| Catalyst | Piperidine enhances reaction rate but may require neutralization post-reaction | 0.5–1.0 eq |

| Solvent | Polar aprotic solvents (DMF, DMSO) improve acrylonitrile coupling yield | DMF |

Q. How is the stereochemical integrity of the Z-isomer confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : The Z-configuration is confirmed by -NMR coupling constants () between the α,β-unsaturated nitrile protons (typically 10–12 Hz for Z-isomers) .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, with dihedral angles between the thiazole and dichlorophenyl groups <30° .

- Computational Validation : DFT calculations (e.g., Gaussian 16) predict the Z-isomer’s stability, correlating with experimental NMR data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC variability in anticancer assays) often arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration in media .

- Solubility Limitations : Poor aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .

- Metabolic Instability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450 oxidation of methoxyphenyl groups), guiding structural stabilization .

Q. Validation Workflow :

Replicate assays under standardized conditions (e.g., NCI-60 panel).

Perform LC-MS/MS to quantify intact compound in cellular lysates .

Use SAR analysis to correlate substituent electronegativity (e.g., dichlorophenyl vs. nitro groups) with target binding .

Q. How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into protein targets (e.g., EGFR kinase) using flexible ligand/rigid receptor protocols. Key interactions include:

- Hydrogen bonding between the nitrile group and Thr765.

- π-π stacking of the thiazole ring with Phe723 .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable complexes .

- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic dichlorophenyl, hydrogen-bond acceptor nitrile) using Schrödinger’s Phase .

Q. What are the challenges in characterizing degradation products under oxidative conditions?

Methodological Answer: Oxidative degradation (e.g., via HO/Fe) produces metabolites that complicate analysis:

-

LC-HRMS Identification : Key degradation products include:

m/z Observed Proposed Structure Pathway 428.05 Sulfoxide derivative (thiazole S-oxidation) Fenton reaction 412.10 Demethoxylated analog CYP450 oxidation -

Isolation Challenges : Use preparative HPLC with a C18 column (MeCN:HO gradient) and characterize via -NMR .

Structural and Mechanistic Questions

Q. How does the Z-configuration influence electronic properties and reactivity?

Methodological Answer:

- Electron Density Mapping : DFT calculations show the Z-isomer’s nitrile group has higher electron-withdrawing capacity, polarizing the α,β-unsaturated system and enhancing electrophilicity .

- Reactivity in Michael Additions : The Z-configuration facilitates nucleophilic attack at the β-carbon, enabling conjugation with thiols (e.g., glutathione) in redox assays .

Q. What spectroscopic techniques differentiate this compound from its structural analogs?

Methodological Answer:

- FT-IR : The nitrile stretch (C≡N) appears at 2220–2240 cm, distinct from amides (1650 cm) .

- -NMR : Not applicable here, but -NMR (if available) resolves dichlorophenyl substitution patterns .

- UV-Vis : λ ~320 nm (π→π* transition of the thiazole-acrylonitrile system) .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in SAR studies for this compound?

Methodological Answer:

- Standardized Protocols :

- Use >95% purity (HPLC-UV) and fully characterized batches .

- Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, 48–72 hr incubation) .

- Open Data Practices : Share raw spectral data (NMR, HRMS) in repositories like PubChem or Zenodo .

Q. What analytical workflows validate synthetic intermediates during scale-up?

Methodological Answer:

-

In-line PAT (Process Analytical Technology) : Use FT-IR probes to monitor Knoevenagel condensation in real time .

-

QC Checkpoints :

Step Test Acceptance Criteria Thiazole formation TLC (Rf 0.5, hexane:EA 3:1) Single spot Final product HPLC purity (≥95%) Retention time 8.2 min

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.